molecular formula C9H5Cl2N3O3 B2533376 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 1152521-09-9

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B2533376
CAS No.: 1152521-09-9
M. Wt: 274.06
InChI Key: KKMRQTLKPLRCJD-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the reaction of 4-chloro-2-nitroaniline with chloroacetyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents like ethanol or acetonitrile

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiols in the presence of a base.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Cyclization Reactions: Hydrazine hydrate or other nitrogen-containing reagents.

Major Products Formed

    Substitution Reactions: Formation of azides or thioethers.

    Reduction Reactions: Formation of 2-(4-chloro-2-aminophenyl)-5-(chloromethyl)-1,3,4-oxadiazole.

    Cyclization Reactions: Formation of fused heterocyclic compounds.

Scientific Research Applications

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenyl isocyanate
  • 4-Chloro-2-nitrophenyl disulfide
  • N-(4-Chloro-2-nitrophenyl)-4-methylbenzenesulfonamide

Uniqueness

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-chloro-2-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-4-8-12-13-9(17-8)6-2-1-5(11)3-7(6)14(15)16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRQTLKPLRCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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